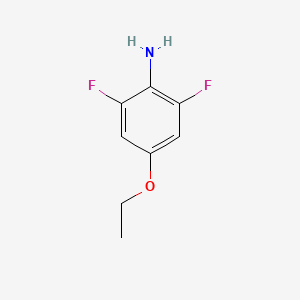

4-Ethoxy-2,6-difluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,6-difluoroaniline is a chemical compound with the CAS Number: 1017779-79-1 . It has a molecular weight of 173.16 and is in liquid form . The IUPAC name for this compound is 4-ethoxy-2,6-difluoroaniline .

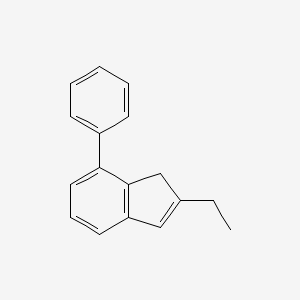

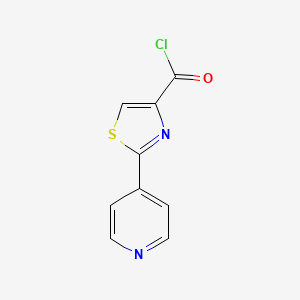

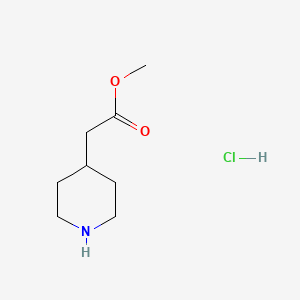

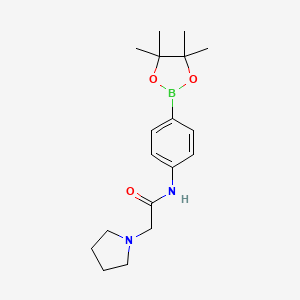

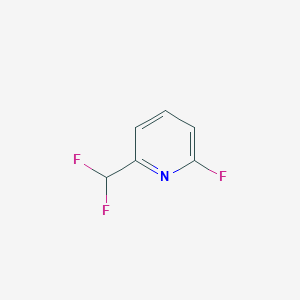

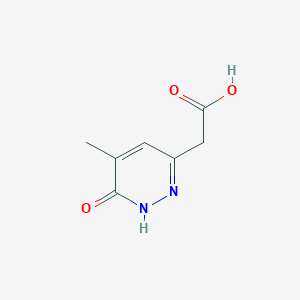

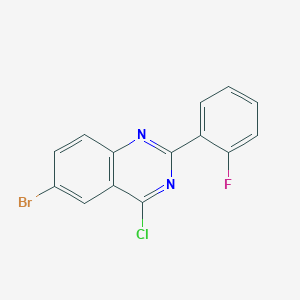

Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,6-difluoroaniline is 1S/C8H9F2NO/c1-2-12-5-3-6 (9)8 (11)7 (10)4-5/h3-4H,2,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

4-Ethoxy-2,6-difluoroaniline is a liquid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Pharmaceutical Research

4-Ethoxy-2,6-difluoroaniline: is a valuable intermediate in pharmaceutical research. Its unique structure allows for the synthesis of complex molecules that can be used in the development of new drugs. For example, it can be utilized to create molecules with potential anti-inflammatory properties by acting as a precursor in the synthesis of p38α kinase inhibitors .

Agricultural Chemistry

In the field of agricultural chemistry, this compound finds application in the development of novel herbicides. The difluoroaniline moiety is particularly useful in creating compounds that target specific enzymes in weed species, thereby providing a more targeted approach to weed control .

Material Science

Researchers in material science can employ 4-Ethoxy-2,6-difluoroaniline to modify the properties of polymers. By incorporating this compound into polymer chains, scientists can alter the thermal stability, rigidity, and even the color of the material .

Analytical Chemistry

In analytical chemistry, 4-Ethoxy-2,6-difluoroaniline can be used as a standard or reagent in chromatographic techniques. Its distinct spectral properties make it an excellent candidate for calibrating instruments and validating analytical methods .

Chemical Synthesis

This compound is a versatile building block in chemical synthesis. It can be used to construct a wide variety of chemical structures, including dyes, pigments, and other functional materials. Its reactivity with various chemical groups makes it a staple in synthetic laboratories .

Environmental Science

4-Ethoxy-2,6-difluoroaniline: can also play a role in environmental science. It can be studied for its biodegradability and environmental impact, contributing to the understanding of how such compounds behave in natural settings and their potential effects on ecosystems .

Biochemistry

In biochemistry, the compound’s interaction with proteins and enzymes can be explored. This can lead to insights into the molecular mechanisms of action of related compounds and inform the design of molecules with specific biological activities .

Nanotechnology

Finally, in the realm of nanotechnology, 4-Ethoxy-2,6-difluoroaniline can be used to create nanoscale materials. Its ability to form self-assembled monolayers on surfaces can be harnessed to fabricate nanoscale devices with unique electronic or optical properties .

properties

IUPAC Name |

4-ethoxy-2,6-difluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYXUJTENEFCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301494 |

Source

|

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017779-79-1 |

Source

|

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)